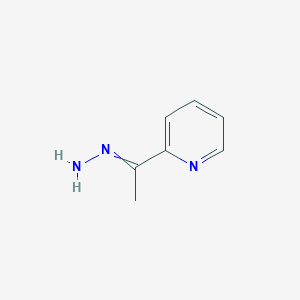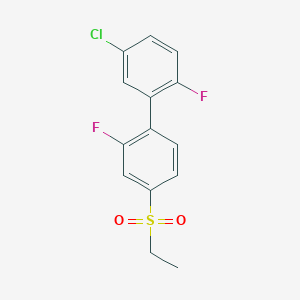
5'-chloro-4-(ethylsulfonyl)-2,2'-difluoro-1,1'-biphenyl
Vue d'ensemble
Description
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl is an organic compound characterized by the presence of chlorine, ethylsulfonyl, and difluoro substituents on a biphenyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding hydrocarbons .
Applications De Recherche Scientifique
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-4-(ethylsulfonyl)-2-biphenylyl: Similar structure but lacks the difluoro substituents.
4-Chloro-2,2’-difluoro-1,1’-biphenyl: Similar structure but lacks the ethylsulfonyl group.
Uniqueness
5’-Chloro-4-(ethylsulfonyl)-2,2’-difluoro-1,1-biphenyl is unique due to the presence of both ethylsulfonyl and difluoro substituents on the biphenyl backbone.
Propriétés
Formule moléculaire |
C14H11ClF2O2S |
|---|---|
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
1-(5-chloro-2-fluorophenyl)-4-ethylsulfonyl-2-fluorobenzene |
InChI |
InChI=1S/C14H11ClF2O2S/c1-2-20(18,19)10-4-5-11(14(17)8-10)12-7-9(15)3-6-13(12)16/h3-8H,2H2,1H3 |
Clé InChI |
YOXQGVZOBWJKCR-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
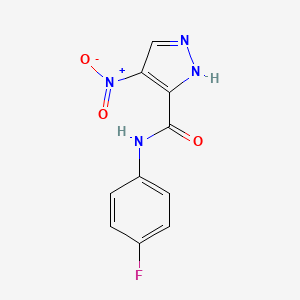
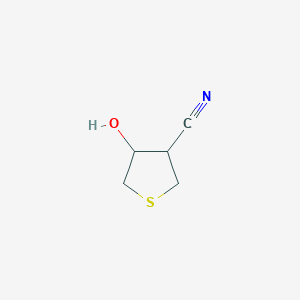
![1-[3-(Dimethylamino)phenyl]-2-propanone](/img/structure/B8506655.png)
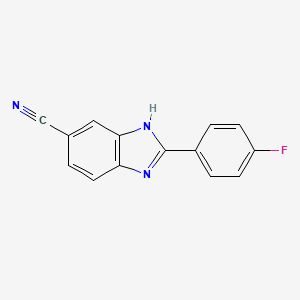
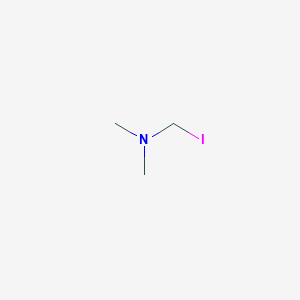
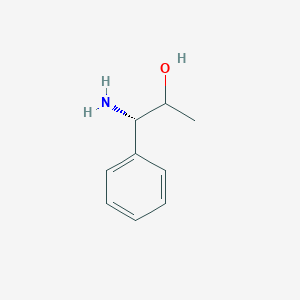
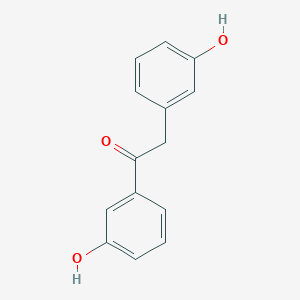
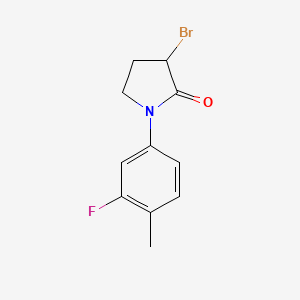
![3-Methyl-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B8506690.png)
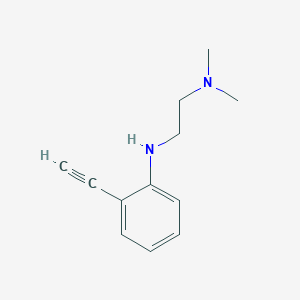
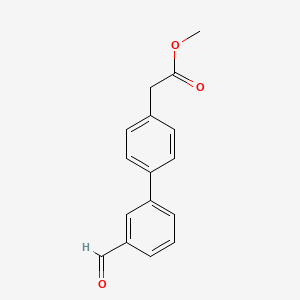
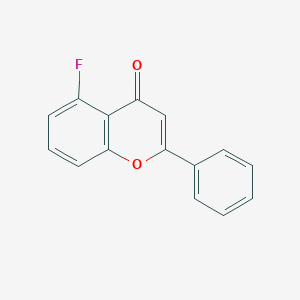
![3-Fluorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8506709.png)
